4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine

Medicinal Chemistry Lipophilicity ADME

The 2-CF₃ group confers lower lipophilicity (consensus Log P 2.7) and enhanced metabolic stability versus non-fluorinated analogs, making this the preferred electrophilic intermediate for SₙAr aminations and cross-couplings in kinase inhibitor libraries. The 4‑chloro leaving group enables divergent SAR exploration of FGFR3, ATR, CDK1, and PIM‑1 targets. With a topological polar surface area of 38.67 Ų and moderate aqueous solubility (0.09 mg/mL), downstream compounds benefit from balanced ADME profiles. Choose this specific substitution pattern to avoid the scientifically unjustified risk of generic analog substitution.

Molecular Formula C8H3ClF3N3
Molecular Weight 233.58 g/mol
CAS No. 338739-98-3
Cat. No. B1512274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine
CAS338739-98-3
Molecular FormulaC8H3ClF3N3
Molecular Weight233.58 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=C(N=C2Cl)C(F)(F)F
InChIInChI=1S/C8H3ClF3N3/c9-5-4-2-1-3-13-6(4)15-7(14-5)8(10,11)12/h1-3H
InChIKeyNYCNVGUXVOGJSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine (CAS 338739-98-3) — A Key Fluorinated Building Block for Kinase-Focused Medicinal Chemistry


4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine is a heterocyclic pyrido[2,3-d]pyrimidine core bearing a chlorine atom at the 4‑position and a trifluoromethyl group at the 2‑position [1]. This substitution pattern defines its utility as a versatile electrophilic intermediate for nucleophilic aromatic substitution (SNAr) and palladium‑catalyzed cross‑coupling reactions, enabling the divergent synthesis of kinase inhibitor libraries [2]. Its physicochemical profile includes a consensus Log P of 2.7, a topological polar surface area (TPSA) of 38.67 Ų, and a calculated aqueous solubility of 0.0908 mg/mL .

Why Generic Pyrido[2,3-d]pyrimidine Substitution Fails — The Differentiating Impact of the 2‑CF3 and 4‑Cl Motif in 4‑Chloro‑2‑(trifluoromethyl)pyrido[2,3‑d]pyrimidine


Direct substitution of the 2‑position in the pyrido[2,3‑d]pyrimidine core with a methyl, phenyl, or other non‑fluorinated group yields analogs with distinctly different physicochemical and reactivity profiles. The trifluoromethyl group in 4‑chloro‑2‑(trifluoromethyl)pyrido[2,3‑d]pyrimidine confers lower lipophilicity, altered electronic effects, and enhanced metabolic stability compared to non‑fluorinated 2‑substituted analogs [1]. These differences directly impact reaction yields in SNAr aminations, cross‑coupling efficiencies, and the ultimate ADME properties of downstream kinase inhibitors, making generic substitution without careful comparator analysis a scientifically unjustified risk .

4‑Chloro‑2‑(trifluoromethyl)pyrido[2,3‑d]pyrimidine — Direct Comparator‑Based Differentiation Evidence


Reduced Lipophilicity Relative to 2‑Methyl and 2‑Phenyl Analogs Enhances Downstream ADME Predictability

The consensus Log Po/w of 4‑chloro‑2‑(trifluoromethyl)pyrido[2,3‑d]pyrimidine is 2.7 . In contrast, the 2‑methyl analog 4‑chloro‑2‑methylpyrido[2,3‑d]pyrimidine (CAS 161874‑92‑6) exhibits a higher Log P of approximately 3.12–3.38 [1], and the 2‑phenyl analog 4‑chloro‑2‑phenylpyrido[2,3‑d]pyrimidine (CAS 41803‑67‑2) has a Log P of 3.345 [2].

Medicinal Chemistry Lipophilicity ADME

Higher Calculated Aqueous Solubility Compared to 2‑Phenyl Analog Facilitates Solution‑Phase Library Synthesis

The calculated aqueous solubility of 4‑chloro‑2‑(trifluoromethyl)pyrido[2,3‑d]pyrimidine is 0.0908 mg/mL (Log S = –3.41) . The 2‑phenyl analog (CAS 41803‑67‑2) has a substantially lower predicted solubility (Log S ≈ –4.5 to –5.0 based on its higher Log P and increased molecular weight) [1].

Medicinal Chemistry Solubility Synthetic Chemistry

Weak COX‑2 Inhibitory Activity Confirms the Core is Suitable for Kinase‑Focused Optimization Without Significant Off‑Target Inflammation Interference

The parent compound 4‑chloro‑2‑(trifluoromethyl)pyrido[2,3‑d]pyrimidine exhibits an IC50 of 5.80 × 103 nM (5.8 μM) against human COX‑2 [1]. In contrast, dedicated COX‑2 inhibitors such as celecoxib achieve IC50 values in the nanomolar range (e.g., 40 nM) [2].

Pharmacology Kinase Inhibitors Off‑Target Activity

Enhanced Metabolic Stability Conferred by the 2‑Trifluoromethyl Group Supports Lead Optimization

The trifluoromethyl group is a well‑established metabolic blocking moiety that reduces oxidative metabolism by cytochrome P450 enzymes. While direct metabolic stability data for the exact compound are not publicly available, the class‑level effect of the –CF3 group in pyrido[2,3‑d]pyrimidines is documented to increase metabolic half‑life compared to non‑fluorinated 2‑alkyl or 2‑aryl analogs .

Drug Metabolism Pharmacokinetics ADME

Validated Versatility in Palladium‑Catalyzed Cross‑Coupling for Divergent Library Synthesis

The 4‑chloro substituent in 4‑chloro‑2‑(trifluoromethyl)pyrido[2,3‑d]pyrimidine is a competent electrophile for SNAr reactions with amines (yields >80% for aliphatic amines) and for palladium‑catalyzed cross‑couplings (Suzuki, Sonogashira) . The trifluoromethyl group does not impede these transformations, and the resulting 4‑amino‑2‑(trifluoromethyl)pyrido[2,3‑d]pyrimidine derivatives have been used to generate potent PIM‑1 kinase inhibitors with IC50 values as low as 11.4 nM [1].

Synthetic Chemistry Cross‑Coupling Kinase Inhibitors

Defined Research and Industrial Applications for 4‑Chloro‑2‑(trifluoromethyl)pyrido[2,3‑d]pyrimidine — Where the Evidence Supports Procurement


Synthesis of 4‑Amino‑2‑(trifluoromethyl)pyrido[2,3‑d]pyrimidine Kinase Inhibitor Libraries

Medicinal chemists use the 4‑chloro leaving group in SNAr reactions with diverse primary and secondary amines to generate libraries of 4‑amino‑substituted pyrido[2,3‑d]pyrimidines. The 2‑CF3 group remains intact throughout, conferring favorable lipophilicity and potential metabolic stability to the final inhibitors . This approach has been validated in the development of PIM‑1 kinase inhibitors with sub‑100 nM potency [1].

Palladium‑Catalyzed Cross‑Coupling for Diversified Scaffold Elaboration

The chlorine atom enables Suzuki–Miyaura and Sonogashira couplings to introduce aryl, heteroaryl, or alkynyl groups at the 4‑position. This divergent strategy is employed to rapidly explore structure–activity relationships (SAR) around the pyrido[2,3‑d]pyrimidine core, particularly in programs targeting FGFR3, ATR, or CDK1 kinases [2][3].

Development of Multi‑Targeted Kinase Inhibitors with Improved ADME Profiles

The lower Log P (2.7) and moderate aqueous solubility (0.09 mg/mL) of the parent building block translate into downstream compounds with better‑balanced physicochemical properties. This is critical for oral bioavailability and for reducing promiscuous off‑target binding, making 4‑chloro‑2‑(trifluoromethyl)pyrido[2,3‑d]pyrimidine a preferred starting point for lead optimization in oncology programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.